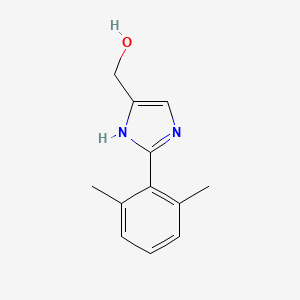
2-(2,6-Dimethylphenyl)imidazole-5-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dimethylphenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a 2,6-dimethylphenyl group attached to the imidazole ring, along with a methanol group at the 5-position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenyl)imidazole-5-methanol can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Another method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate. This solventless microwave-assisted reaction enables the synthesis of 4,5-disubstituted imidazoles . Additionally, a one-pot, four-component synthesis involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions can also be employed .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of homogeneous catalysts, such as a phosphine-free ruthenium complex, has been reported for the synthesis of imidazole derivatives . These methods offer high yields and are suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Dimethylphenyl)imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while reduction can produce various alcohols and amines.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dimethylphenyl)imidazole-5-methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-(2,6-Dimethylphenyl)imidazole-5-methanol involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and cellular processes. Additionally, the compound can interact with biological membranes, altering their permeability and function. The specific pathways involved depend on the biological context and the target organisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylimidazole: Lacks the dimethyl groups on the phenyl ring.
2-(2,4-Dimethylphenyl)imidazole: Features different substitution patterns on the phenyl ring.
2-(2,6-Dimethylphenyl)imidazole: Lacks the methanol group at the 5-position.
Uniqueness
2-(2,6-Dimethylphenyl)imidazole-5-methanol is unique due to the presence of both the 2,6-dimethylphenyl group and the methanol group at the 5-position. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C12H14N2O |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
[2-(2,6-dimethylphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C12H14N2O/c1-8-4-3-5-9(2)11(8)12-13-6-10(7-15)14-12/h3-6,15H,7H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
ZORLKPUQSMRPGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)C2=NC=C(N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















